8-(2-Aminoethylamino)naphthalene-1-sulphonic acid
Overview
Description
Synthesis Analysis
The synthesis of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid derivatives involves complex reactions that modify the naphthalene structure to introduce functional groups. For instance, the sulphonic acids of 1-amino-2-naphthol, with a sulphonic group in the 8-position, can be converted into their corresponding sulphonic acids through specific treatments, showcasing the versatility of naphthalene derivatives in chemical synthesis (Cross, 2008).
Molecular Structure Analysis
The molecular structure of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid is characterized by its naphthalene backbone, substituted with an aminoethylamino group and a sulphonate group. This structure is analyzed through various spectroscopic methods, such as 1 H NMR and FTIR, to understand the geometry and electronic distribution within the molecule. These studies reveal the molecule's conformation in different environments, contributing to our understanding of its chemical behavior (Wojciechowska et al., 2003).
Chemical Reactions and Properties
8-(2-Aminoethylamino)naphthalene-1-sulphonic acid undergoes various chemical reactions, reflecting its reactive nature. One aspect of its chemical behavior is its ability to form complexes and undergo substitution reactions, which is a critical aspect of its application in dye synthesis and analytical chemistry. The compound's chemical properties are influenced by its structure, allowing it to interact with different chemical species in unique ways.
Physical Properties Analysis
The physical properties of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid, such as solubility, melting point, and crystalline structure, are crucial for its application and handling. For instance, the zwitterionic nature of certain derivatives, as indicated by their sulfonate–aminium group interactions, highlights the compound's unique physical characteristics, which can be leveraged in various scientific applications (Smith et al., 2009).
Scientific Research Applications
Spectroscopic Studies
8-(2-Aminoethylamino)naphthalene-1-sulphonic acid and its derivatives have been extensively studied through various spectroscopic methods such as 1H NMR and FTIR. These studies have helped in understanding the structural properties of azo compounds derived from naphthalene sulfonic acids. For example, research on 8-amino-5,8′-azo-bis-naphthalene-2-sulphonic acid (CA-CA) revealed its molecular geometry in water solutions and its dissociation constant, aiding in the comprehension of its phototropic behavior (Wojciechowska et al., 2003).
Acid-Base Characterization
The acid-base properties of naphthol derivatives, including compounds structurally related to 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid, have been characterized through pH-metric measurements. This research contributes to a deeper understanding of the solvation and protonation thermodynamics of such compounds in various environments, providing insights into their behavior in aqueous solutions (El-Dossoki, 2016).
Fluorimetric Detection of Tin
Naphthalene derivatives, including those related to 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid, have been used as reagents for the fluorimetric detection of tin. This application showcases the potential of these compounds in analytical chemistry, where they can provide sensitive detection methods for specific metals (Anderson, Garnett, & Lock, 1958).
Chromatographic Separations
The separation of aromatic sulphonic acids, including those structurally similar to 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid, has been explored using high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE). These studies offer valuable information for the separation and analysis of complex mixtures in the production of synthetic dyes, highlighting the versatility of naphthalene derivatives in chromatographic applications (Jandera et al., 1996).
Safety And Hazards
This compound is classified as Eye Damage 1 and Skin Corrosion 1B15. It has hazard statements H314, indicating that it causes severe skin burns and eye damage15. Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective clothing, and seeking medical advice if exposed or concerned15.
Future Directions
While specific future directions for the use of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid are not mentioned in the search results, its use as a fluorescent reagent suggests potential applications in biological research and medical diagnostics3. Further studies could explore these possibilities.
properties
IUPAC Name |
8-(2-aminoethylamino)naphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDHKWVELDQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198455 | |
Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
CAS RN |
50402-57-8 | |
Record name | 8-[(2-Aminoethyl)amino]-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50402-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(2-aminoethylamino)naphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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